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Introduction
A-349821 is a potent and selective non-imidazole histamine H3 receptor antagonist and

inverse agonist.[1][2] The tritiated version, [3H]-A-349821, serves as a high-affinity radioligand

crucial for characterizing the pharmacology of H3 receptors.[3][4] This radioligand has been

successfully utilized for in vitro and in vivo receptor occupancy studies, demonstrating

favorable properties such as high affinity, specificity, and the ability to penetrate the brain.[5][6]

[3H]-A-349821 binds to a single class of saturable sites and recognizes human H3 receptors

with approximately 10-fold higher affinity than rat H3 receptors.[3][4] This document provides

detailed protocols for performing saturation and competition radioligand binding assays using

[3H]-A-349821.

Data Presentation
Table 1: Binding Affinity (pKd) and Receptor Density (Bmax) of [3H]-A-349821 in Various

Tissues and Cell Lines.
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Tissue/Cell Line Species pKd
Bmax (fmol/mg
protein)

C6 Cells (recombinant

H3)
Rat 9.75 N/A

Cerebral Cortex Rat 9.32 269 ± 25.1

C6 Cells (recombinant

H3)
Human 10.54 N/A

Cerebral Cortex Human 10.50 N/A

Cerebellum Rat 9.66 ± 0.15 16.5 ± 2.4

Data compiled from

multiple sources.[3][5]

Table 2: Inhibition Constants (pKi) of Various Ligands Determined by [3H]-A-349821
Competition Assay.

Compound Receptor Source pKi

A-349821 Recombinant Rat H3 9.4

A-349821 Recombinant Human H3 8.8

Data from Esbenshade et al.,

2004.[2]

Experimental Protocols
This section details the methodologies for saturation and competition binding assays using

[3H]-A-349821.

Materials and Reagents:

[3H]-A-349821 (Specific Activity: 22-36 Ci/mmol)[5]
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Membrane preparations (from tissues like rat or human cortex, or cells expressing

recombinant H3 receptors)[3]

Assay Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4[3][5]

Assay Buffer with BSA (for [3H]-A-349821): 50 mM Tris-HCl, 5 mM EDTA, 0.1% or 0.2%

Bovine Serum Albumin (BSA), pH 7.4.[3][5] Note: BSA is crucial to prevent adsorption of the

radioligand to labware.

Unlabeled ligands for competition assays (e.g., thioperamide for non-specific binding, test

compounds)[3]

96-well BioBlocks™ or similar assay plates[3]

Glass fiber filters (e.g., Whatman GF/B)

Filtration apparatus (cell harvester)

Scintillation vials

Scintillation cocktail

Liquid scintillation counter

Polytron homogenizer

Membrane Preparation:

Thaw frozen tissue (e.g., rat or human cortex) or cells.

Homogenize the tissue/cells in ice-cold Tris-EDTA buffer using a Polytron homogenizer.[3]

Centrifuge the homogenate at appropriate speed and temperature to pellet the membranes.

Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation

step.
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Resuspend the final membrane pellet in a known volume of buffer to achieve a target protein

concentration.

Determine the protein concentration using a standard method, such as the bicinchoninic acid

(BCA) assay.[5]

Store membrane preparations at -80°C until use.

Saturation Binding Assay Protocol: This assay is performed to determine the receptor density

(Bmax) and the dissociation constant (Kd) of the radioligand.[7][8][9]

Prepare serial dilutions of [3H]-A-349821 in Assay Buffer with BSA. A typical concentration

range is ~0.01 to ~6 nM.[3]

In a 96-well plate, set up duplicate tubes for each concentration.

For Total Binding, add:

Diluted [3H]-A-349821

Membrane preparation (e.g., ~15-250 µg protein, depending on receptor density)[3]

Assay Buffer with BSA to a final volume of 0.5 mL (or 1 mL for recombinant human H3).[3]

For Non-specific Binding (NSB), add:

Diluted [3H]-A-349821

A high concentration of a competing ligand (e.g., 10 µM thioperamide) to saturate the

receptors.[3]

Membrane preparation

Assay Buffer with BSA to the final volume.

Incubate the plates at 25°C for 60 minutes.[3]

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
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Quickly wash the filters three times with cold 50 mM Tris-HCl buffer to remove unbound

radioligand.[5]

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity

using a liquid scintillation counter.

Calculate Specific Binding by subtracting the non-specific binding from the total binding at

each radioligand concentration.

Analyze the specific binding data using non-linear regression (e.g., one-site binding

hyperbola) with software like GraphPad Prism to determine Kd and Bmax values.[5]

Competition Binding Assay Protocol: This assay is used to determine the affinity (Ki) of

unlabeled test compounds for the receptor.[7][8][9]

Prepare serial dilutions of the unlabeled test compounds.

In a 96-well plate, set up duplicate tubes.

Add the following to each well:

A fixed concentration of [3H]-A-349821 (typically close to its Kd value, e.g., 0.5 nM or 1.5

nM).[3]

Varying concentrations of the unlabeled test compound.

Membrane preparation.

Assay Buffer with BSA to the final volume.

Include wells for Total Binding (no test compound) and Non-specific Binding (e.g., 10 µM

thioperamide).[3]

Incubate the plates at 25°C for 60 minutes.[3]

Terminate the reaction and process the samples as described in steps 6-8 of the Saturation

Binding Assay protocol.
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Plot the percentage of specific binding against the logarithm of the competitor concentration.

Analyze the data using non-linear regression (e.g., sigmoidal dose-response) to determine

the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 +

[L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant

determined from saturation experiments.
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Click to download full resolution via product page

Caption: Workflow for a [3H]-A-349821 radioligand binding assay.
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Caption: Inverse agonist action of [3H]-A-349821 at the H3 receptor.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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